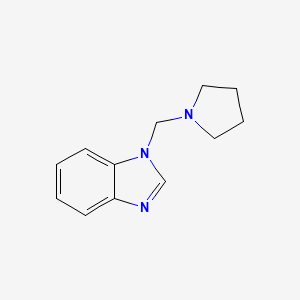![molecular formula C6H10N4O3S2 B8759050 N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 32873-58-8](/img/structure/B8759050.png)
N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of acetamide with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are generally used.
Solvent: Common solvents include dichloromethane or chloroform.
Base: Bases such as triethylamine or pyridine are often employed to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group is crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-5-(N,N-dimethylaminosulfonyl)-1,3,4-thiadiazole
- 2-acetamido-5-(N,N-diethylaminosulfonyl)-1,3,4-thiadiazole
Uniqueness
N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamido group enhances its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
32873-58-8 |
|---|---|
Molekularformel |
C6H10N4O3S2 |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H10N4O3S2/c1-4(11)7-5-8-9-6(14-5)15(12,13)10(2)3/h1-3H3,(H,7,8,11) |
InChI-Schlüssel |
ZADPRTPNVXYUTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(6-Bromohexyl)oxy]ethoxy}(tert-butyl)dimethylsilane](/img/structure/B8759001.png)

![(Z)-dibenzo[b,f]azocin-6(5H)-one](/img/structure/B8759023.png)




![1,5-Dimethylbicyclo[3.2.1]octan-8-ol](/img/structure/B8759071.png)



